Dipotassium D-glucarate
Overview
Description
Dipotassium D-glucarate is a potassium salt of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables. It is known for its potential health benefits, including its role in detoxification processes and its use as a dietary supplement. D-glucaric acid is a six-carbon dicarboxylic acid that is produced in the body through the oxidation of D-glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium D-glucarate can be synthesized through the oxidation of D-glucose using nitric acid. The reaction involves the conversion of D-glucose to D-glucaric acid, which is then neutralized with potassium hydroxide to form this compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete conversion of D-glucose to D-glucaric acid.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis using engineered microorganisms such as Escherichia coli. These microorganisms are genetically modified to express enzymes that catalyze the conversion of D-glucose to D-glucaric acid. The resulting D-glucaric acid is then neutralized with potassium hydroxide to produce this compound. This method is considered more environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Dipotassium D-glucarate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other carboxylic acids.
Reduction: It can be reduced to form D-glucaric acid.
Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different glucarate salts.
Major Products Formed
Oxidation: Produces higher carboxylic acids.
Reduction: Produces D-glucaric acid.
Substitution: Produces various metal glucarates depending on the cation used.
Scientific Research Applications
Dipotassium D-glucarate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of biodegradable polymers and other chemicals.
Biology: Studied for its role in cellular detoxification processes.
Medicine: Investigated for its potential to reduce cholesterol levels and inhibit cancer cell growth.
Industry: Used in the production of detergents, corrosion inhibitors, and as a chelating agent
Mechanism of Action
Dipotassium D-glucarate exerts its effects primarily through its metabolite, D-glucaric acid. D-glucaric acid enhances the body’s detoxification processes by inhibiting the enzyme beta-glucuronidase. This enzyme is involved in the breakdown of glucuronides, which are compounds that help in the excretion of toxins. By inhibiting beta-glucuronidase, D-glucaric acid promotes the elimination of toxins from the body .
Comparison with Similar Compounds
Similar Compounds
- Calcium D-glucarate
- Sodium D-gluconate
- D-gluconic acid lactone
Uniqueness
Dipotassium D-glucarate is unique due to its high solubility in water and its effectiveness in enhancing detoxification processes. Compared to calcium D-glucarate, it is more soluble and easier to administer. Sodium D-gluconate and D-gluconic acid lactone have similar detoxification properties but differ in their chemical structure and solubility .
Properties
IUPAC Name |
dipotassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTRSOMMTLXYCN-SDFKWCIISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233921 | |
Record name | Dipotassium D-glucarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84864-60-8 | |
Record name | Dipotassium glucarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium D-glucarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium D-glucarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | U9GJZ222NU | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GJZ222NU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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